molecular formula C22H16F3N3OS3 B12018630 2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12018630
M. Wt: 491.6 g/mol
InChI Key: ONUNIBVRALKRAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the naphthylmethyl and trifluoromethylphenyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. standard organic synthesis techniques, such as those used in the pharmaceutical industry, can be adapted for its production. These methods often involve the use of automated synthesizers and high-throughput screening to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the trifluoromethylphenyl group are likely critical for its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of a thiadiazole ring, a naphthylmethyl group, and a trifluoromethylphenyl group. This unique structure provides distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C22H16F3N3OS3

Molecular Weight

491.6 g/mol

IUPAC Name

2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H16F3N3OS3/c23-22(24,25)16-8-4-9-17(11-16)26-19(29)13-31-21-28-27-20(32-21)30-12-15-7-3-6-14-5-1-2-10-18(14)15/h1-11H,12-13H2,(H,26,29)

InChI Key

ONUNIBVRALKRAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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